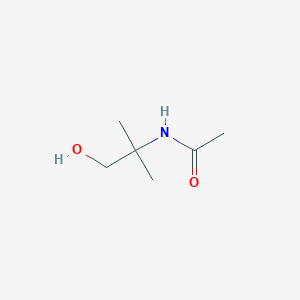
(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups, including a fluorophenyl group, a cyclopropane carbonyl group, a piperazine ring, a methylsulfonyl group, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a fluorophenyl group, a cyclopropane ring, a carbonyl group, a piperazine ring, a methylsulfonyl group, and a piperidine ring . These groups are likely arranged in a specific configuration to give the compound its unique properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of a fluorophenyl group, for example, could make the compound more lipophilic, while the presence of a piperazine ring could make it more basic .Wissenschaftliche Forschungsanwendungen
Psychoactive Substance Research
Studies have investigated the prevalence and effects of new psychoactive substances, including compounds structurally similar to the one . These substances, often labeled as "research chemicals," "bath salts," or "plant food," have been found in various legal highs and are of significant interest due to their psychoactive effects and potential for abuse. Research aimed at identifying these substances in biological samples has highlighted the need for analytical methods to detect and quantify their presence, underscoring the ongoing challenge they pose to public health and forensic toxicology (Rust, Baumgartner, Dally, & Kraemer, 2012).
Pharmacokinetics and Metabolism
Understanding the disposition and metabolism of psychoactive substances is crucial for assessing their pharmacological profiles, safety, and potential therapeutic applications. Studies have detailed the metabolism pathways of compounds with structural features similar to “(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone,” highlighting the importance of such research in developing safe and effective therapeutic agents. For instance, the metabolism of novel orexin receptor antagonists and their elimination via fecal and urinary routes provide insights into the pharmacokinetics of new therapeutic molecules (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Health Implications
The study of synthetic cannabinoids and similar psychoactive substances reveals significant health risks associated with their use, including acute kidney injury (AKI) and other severe adverse effects. Investigations into incidents of AKI following synthetic cannabinoid use have highlighted the potential for these substances to cause significant harm, leading to hospitalization and, in some cases, death. This research underscores the importance of public health awareness and regulatory measures to mitigate the risks associated with the use of these substances (Murphy, Weidenbach, Van Houten, Gerona, Moran, Kirschner, Marraffa, Stork, Birkhead, Newman, Hendrickson, Horowitz, Vian, Leman, Thornton, Wood, Myers, Orr, Devlin, Schwartz, & Buser, 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . As ENTs are involved in the transport of nucleosides across the cell membrane, their inhibition can disrupt these processes and potentially affect downstream biochemical pathways .
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect once it binds to its targets .
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to a reduction in the transport of nucleosides across the cell membrane . This can affect nucleotide synthesis and the regulation of adenosine function .
Eigenschaften
IUPAC Name |
[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O4S/c1-30(28,29)25-8-6-16(7-9-25)20(26)23-10-12-24(13-11-23)21(27)19-14-18(19)15-2-4-17(22)5-3-15/h2-5,16,18-19H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFRPIBESVQMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/no-structure.png)


![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2855140.png)

![2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid](/img/structure/B2855142.png)



![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2855152.png)
![2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2855153.png)
![2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2855154.png)
![(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate](/img/structure/B2855156.png)